Cimetropium Bromide

Description

Overview of Muscarinic Receptor Antagonist Research Landscape

Muscarinic receptor antagonists, also known as anticholinergics, represent a broad class of drugs that block the action of acetylcholine (B1216132) at its muscarinic receptors. mdpi.comnih.gov These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the central and peripheral nervous systems, smooth muscle, cardiac muscle, and exocrine glands. mdpi.comresearchgate.net Their activation by acetylcholine mediates a vast array of parasympathetic functions, often summarized by the mnemonic "rest and digest." nih.gov

The research landscape for muscarinic antagonists is extensive, driven by their therapeutic potential in a variety of conditions. There are five known subtypes of muscarinic receptors (M1-M5), and the development of subtype-selective antagonists has been a major focus of research. mdpi.comresearchgate.netresearchgate.net This selectivity is crucial for minimizing the side effects that can arise from blocking muscarinic receptors in non-target tissues. patsnap.com

In the context of gastrointestinal research, muscarinic antagonists are primarily investigated for their ability to modulate smooth muscle motility and secretions. mdpi.comresearchgate.net The M2 and M3 receptor subtypes are the major players in gastrointestinal smooth muscle, with M3 receptors being the primary mediators of smooth muscle contraction. researchgate.netresearchgate.net Therefore, antagonists with a high affinity for M3 receptors are of particular interest for treating conditions characterized by gastrointestinal hypermotility and spasms, such as irritable bowel syndrome (IBS). patsnap.commdpi.com

The development of new muscarinic antagonists is an ongoing area of research, with efforts focused on improving receptor subtype selectivity and pharmacokinetic profiles to enhance therapeutic efficacy and reduce adverse effects. frontiersin.orgmdpi.com

Academic Rationale for Investigating Cimetropium (B130472) Bromide

The academic interest in cimetropium bromide stems from its specific pharmacological properties and its clinical efficacy in treating painful gastrointestinal disorders. drugbank.comresearchgate.net As a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), it possesses distinct characteristics that have made it a subject of numerous studies. alcheminternational.comresearchgate.net

Furthermore, research has explored the compound's selectivity for muscarinic receptors in the gut. patsnap.com While it is a potent antimuscarinic, studies suggest it has a degree of selectivity for the gastrointestinal tract, which could contribute to a more favorable side-effect profile compared to less selective anticholinergics. researchgate.net Unlike some other antispasmodics, this compound has been shown to effectively suppress both spasms induced by nerve stimulation and those caused by direct muscle agonists.

Another aspect of academic inquiry has been the comparison of this compound with other antispasmodic agents. researchgate.neteuropeanreview.orgnih.gov These comparative studies aim to delineate its relative efficacy and tolerability, providing clinicians with evidence-based guidance for treatment selection. For instance, one study found that this compound was as effective as otilonium (B12848) bromide in reducing the severity of abdominal pain and improving bowel habits in patients with IBS. europeanreview.org

The table below summarizes key research findings from various studies on this compound:

| Study Focus | Key Findings |

| Mechanism of Action | Competitively inhibits acetylcholine at muscarinic receptors, particularly the M3 subtype, in the gastrointestinal tract, leading to smooth muscle relaxation. patsnap.com |

| Clinical Efficacy in IBS | Significantly reduces abdominal pain and improves global symptoms in patients with irritable bowel syndrome. nih.govresearchgate.net |

| Comparative Efficacy | Demonstrated comparable efficacy to other antispasmodics like otilonium bromide in managing IBS symptoms. europeanreview.org |

| Pharmacokinetics | Exhibits a prompt onset of action after administration. nih.gov |

| Receptor Binding | Shows high affinity for muscarinic receptors. alcheminternational.comresearchgate.net |

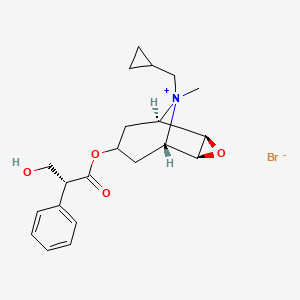

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H28BrNO4 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m0./s1 |

InChI Key |

WDURTRGFUGAJHA-MMQBYREUSA-M |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] |

Pictograms |

Irritant |

Synonyms |

cimetropium DA 3177 DA-3177 scopolamine N-(cyclopropylmethyl)bromide |

Origin of Product |

United States |

Molecular Architecture and Conformational Analysis of Cimetropium Bromide

Stereochemical Considerations and Isomeric Forms

The core structure of cimetropium (B130472) bromide is built upon the tropane (B1204802) alkaloid scaffold of scopolamine (B1681570), which contains multiple chiral centers. Specifically, the tropane ring system has chiral centers at positions 1α, 2β, 4β, and 5α. The absolute configuration of cimetropium bromide has been confirmed by X-ray crystallography as (1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate bromide.

The synthesis of this compound from scopolamine hydrobromide requires careful control of stereochemistry to maintain the desired isomeric form. The quaternization of the nitrogen atom in the tropane ring introduces a cyclopropylmethyl group, creating a quaternary ammonium (B1175870) center. While the alkylation reaction proceeds via an SN2 mechanism, which typically leads to an inversion of configuration, the rigid bicyclic structure of the tropane ring in the resulting quaternary ammonium product prevents racemization.

Stereoisomers are molecules with the same chemical formula and bond connectivity but different arrangements of atoms in three-dimensional space. nptel.ac.in The specific spatial arrangement of atoms, or configuration, is crucial for the biological activity of many pharmaceutical compounds. mgscience.ac.in

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are essential for confirming the structure of this compound and for identifying its metabolites in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms. For this compound, the following characteristic chemical shifts have been reported in D₂O: δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 1H, C7-H), 4.02 (dd, J=9.6 Hz, C3-OCH₂), and 3.78 (s, 3H, N-CH₃).

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a molecular ion at m/z 358.2 [M-Br]⁺, which confirms the mass of the cationic portion of the molecule. Tandem mass spectrometry (MS/MS) has been employed to identify metabolites of this compound. capes.gov.brdoi.orgnih.gov A constant neutral loss (CNL) scanning method in tandem mass spectrometry has been utilized to rapidly screen for metabolites. capes.gov.brdoi.org For instance, a neutral loss of 54 Da corresponds to the loss of a -CH2-cyclopropyl group with a concurrent gain of a hydrogen atom. capes.gov.brdoi.org This technique allows for the rapid identification of metabolites that have retained the N-methylenecyclopropyl-scopine functionality. researchgate.net

The table below summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Findings |

| ¹H NMR (400 MHz, D₂O) | δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 1H, C7-H), 4.02 (dd, J=9.6 Hz, C3-OCH₂), 3.78 (s, 3H, N-CH₃) |

| Mass Spectrometry (ESI-MS) | m/z 358.2 [M-Br]⁺ |

| Tandem Mass Spectrometry (MS/MS) | Used for metabolite identification via constant neutral loss scanning. capes.gov.brdoi.orgnih.gov |

Computational Modeling of Molecular Conformation and Properties

Computational modeling is a valuable tool for understanding the three-dimensional structure and properties of molecules like this compound. These methods can predict molecular conformation and provide insights into the molecule's behavior.

Quantum chemical calculations have been used to study the chemical properties of related compounds, such as hyoscine-N-butyl bromide, and to determine active centers using Fukui functions. researchgate.net While specific computational modeling studies focused solely on this compound's conformation are not detailed in the provided results, the principles of stereochemistry and conformational analysis are fundamental to such investigations. nptel.ac.incareerendeavour.com

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. careerendeavour.com For a molecule with a complex and rigid ring system like this compound, computational models can help to visualize the preferred conformations and understand how the molecule interacts with its biological targets.

Structural Relationship to Tropane Alkaloids and Scopolamine Derivatives

This compound is a semi-synthetic derivative of scopolamine, a naturally occurring tropane alkaloid. alcheminternational.comgoogle.com Tropane alkaloids are a class of bicyclic alkaloids characterized by the 8-azabicyclo[3.2.1]octane ring system. nih.gov These compounds are found in plants of the Solanaceae family, such as henbane, jimson weed, and angel's trumpets. alcheminternational.com

Scopolamine itself is a muscarinic antagonist. alcheminternational.com The synthesis of this compound involves the quaternization of the nitrogen atom of scopolamine with cyclopropylmethyl bromide. google.com This chemical modification, which adds a cyclopropylmethyl group to the nitrogen, results in the formation of a quaternary ammonium compound. alcheminternational.com This structural change is significant as it alters the pharmacological properties of the molecule.

This compound is chemically related to other scopolamine derivatives, such as hyoscine butylbromide. alcheminternational.com Like this compound, many of these derivatives are used as antispasmodic agents. drugbank.com The tropane alkaloid family includes a wide range of compounds with diverse biological activities. drugbank.comwikipedia.org

Molecular and Cellular Pharmacodynamics of Cimetropium Bromide

Muscarinic Receptor Binding Kinetics and Thermodynamics

Cimetropium (B130472) bromide demonstrates a notable affinity for muscarinic receptors. researchgate.netresearchgate.net Studies involving radioligand binding assays have shown that cimetropium bromide can displace ³H-N-methylscopolamine (³H-NMS) from membranes derived from gastrointestinal smooth muscle, with an affinity for intestinal muscarinic receptors in the range of 70-100 nM. nih.gov This binding affinity is a key determinant of its pharmacological activity.

Affinity and Selectivity Profiling for Muscarinic Receptor Subtypes (e.g., M3)

This compound exhibits a high affinity for muscarinic acetylcholine (B1216132) receptors, with a particular selectivity for the M3 subtype, which is predominantly found in the gastrointestinal tract. patsnap.com This specificity allows for a targeted therapeutic action. patsnap.com While it is a potent antimuscarinic compound, its potency is considered to be slightly lower than that of atropine (B194438). researchgate.netresearchgate.net The compound's structure, which includes a cyclopropylmethyl group, is thought to enhance its receptor affinity and selectivity.

Competitive Antagonism in Isolated Tissue Preparations

In vitro studies on isolated tissue preparations have consistently demonstrated the competitive antagonistic nature of this compound at muscarinic receptors. medchemexpress.comnih.govresearchgate.net In isolated colonic preparations from both humans and dogs, this compound acts as a competitive antagonist of muscarinic-mediated contractions, with pA2 values ranging from 7.41 to 7.82. medchemexpress.comnih.govresearchgate.net The pA2 value, a measure of antagonist potency, for this compound in guinea-pig ileum and taenia coli was determined to be 8.19 and 7.91, respectively, compared to atropine's pA2 values of 8.52 and 8.41 in the same tissues. nih.gov In longitudinal muscle preparations of the guinea-pig ileum, this compound showed a pA2 value of 7.96. ncats.io These findings underscore its role as a competitive antagonist.

Table 1: Competitive Antagonism of this compound in Isolated Tissues

| Tissue Preparation | Agonist | pA2 Value | Reference |

|---|---|---|---|

| Human & Canine Colon | Muscarinic Agonists | 7.41 - 7.82 | medchemexpress.comnih.govresearchgate.net |

| Guinea-Pig Ileum | Bethanechol (B1168659) | 8.19 | nih.gov |

| Guinea-Pig Taenia Coli | Bethanechol | 7.91 | nih.gov |

Downstream Signaling Pathway Modulation

As a muscarinic receptor antagonist, this compound's primary action is to block the effects of acetylcholine. patsnap.com This blockade prevents the activation of downstream signaling pathways that are normally initiated by acetylcholine binding to muscarinic receptors, particularly the M3 subtype. patsnap.com These receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically lead to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). medchemexpress.com These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C, ultimately leading to smooth muscle contraction. By blocking the initial receptor interaction, this compound effectively inhibits this entire cascade.

Modulation of Neurotransmitter Release (e.g., Acetylcholine) in In Vitro Systems

This compound has been shown to modulate the release of acetylcholine (ACh) from nerve endings in in vitro systems. nih.gov In superfusion experiments using preparations of guinea-pig ileum preloaded with labeled choline, this compound was observed to decrease the release of labeled ACh that was induced by electrical field stimulation. medchemexpress.comnih.gov This effect was noted under conditions where muscarinic autoreceptor-mediated inhibition of ACh release was blocked, suggesting an inhibitory effect on ACh release that is independent of its postsynaptic receptor antagonism. nih.gov Furthermore, research suggests that this compound has a weaker effect on muscarinic autoreceptors compared to atropine. nih.gov

Functional Antagonism in Ex Vivo and Animal Model Preparations

The functional antagonism of this compound has been demonstrated in various ex vivo and animal models. medchemexpress.comnih.govresearchgate.net In conscious dogs with a colonic Thiry fistula, intravenous administration of this compound proved to be a potent inhibitor of large bowel motility stimulated by both external and internal factors. medchemexpress.comnih.gov It effectively counteracted the colonic motor response to neostigmine, affecting both the sustained (tonic) and rhythmic (phasic) components of the contractile response. medchemexpress.comnih.gov The drug also inhibited motor activity prompted by intraluminal distension. medchemexpress.comnih.gov An in vivo binding study confirmed that intravenously administered this compound could displace ³H-N-methylscopolamine from muscarinic receptors in peripheral organs. nih.gov When injected directly into ileal loops, it displaced the radioligand only in the surrounding tissue, indicating a localized effect. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3H-N-methylscopolamine |

| Acetylcholine |

| Atropine |

| Bethanechol |

| Butylscopolamine (B1205263) |

| This compound |

| Neostigmine |

Synthetic Strategies and Structural Modifications for Cimetropium Bromide and Analogues

Total Synthesis Pathways and Methodological Advancements

The primary synthesis of cimetropium (B130472) bromide, a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), involves the N-alkylation of scopolamine with cyclopropylmethyl bromide. google.com A common pathway commences with scopolamine hydrobromide, which is treated with a base, such as potassium carbonate, in an aqueous solution to yield the free base of scopolamine. google.com This is followed by extraction with an organic solvent like dichloromethane (B109758). google.com

The subsequent quaternization reaction is achieved by reacting the free scopolamine base with cyclopropylmethyl bromide. google.com This reaction is typically carried out under reflux conditions. google.com The resulting cimetropium bromide is then isolated through crystallization and can be further purified by recrystallization. google.com

Methodological advancements have focused on simplifying the reaction process and improving yield and environmental safety. One patented method emphasizes the use of dichloromethane as a single organic solvent, which can be recycled, thereby reducing production costs and environmental impact. google.com This approach reports a total yield of over 50%. google.com

The synthesis can be summarized in the following key stages:

Deprotonation: Conversion of scopolamine hydrobromide to its free base form using a base.

Extraction: Separation of the free base into an organic solvent.

N-Alkylation: Reaction of the scopolamine free base with cyclopropylmethyl bromide to form the quaternary ammonium salt.

Crystallization and Purification: Isolation and purification of the final this compound product. google.com

Table 1: Key Stages in the Total Synthesis of this compound

| Stage | Description | Key Reagents/Solvents |

|---|---|---|

| Deprotonation | Liberation of the free scopolamine base from its hydrobromide salt. | Scopolamine hydrobromide, Potassium carbonate, Water. google.com |

| Extraction | Isolation of the free scopolamine base from the aqueous phase. | Dichloromethane. google.com |

| N-Alkylation | Quaternization of the nitrogen atom in the tropane (B1204802) ring. | Cyclopropylmethyl bromide. google.com |

| Isolation | Precipitation and purification of the final product. | Cooling, Suction-filtering, Recrystallization. google.com |

Stereoselective Synthesis Approaches

The stereochemistry of this compound is a critical aspect of its molecular structure and, consequently, its pharmacological activity. The molecule retains the stereochemical configuration of the parent compound, scopolamine. The development of stereoselective synthesis methods is crucial for producing the desired enantiomerically pure compound, as different stereoisomers can exhibit varied biological activities and safety profiles. whiterose.ac.ukchemistrydocs.com

While specific stereoselective synthesis pathways for this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis are relevant. chemistrydocs.commdpi.com Such approaches often involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. chemistrydocs.com For a molecule like this compound, ensuring the retention of the original stereochemistry of scopolamine during the N-alkylation step is paramount. The reaction conditions are generally mild enough to prevent racemization.

Future advancements in the synthesis of this compound and its analogues could involve the application of modern stereoselective techniques to further enhance enantiomeric purity and yield. whiterose.ac.ukmit.edu

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. nih.gov For this compound, derivatization would involve modifying specific parts of the molecule to understand how these changes affect its antimuscarinic activity and selectivity. nih.gov

Key areas for derivatization on the this compound scaffold include:

The Quaternary Ammonium Group: Modifications to the N-cyclopropylmethyl group could influence the compound's affinity for muscarinic receptors and its pharmacokinetic properties. nih.gov

The Ester Group: Alterations to the tropic acid ester portion of the molecule could impact potency and duration of action.

SAR studies on related quaternary ammonium antimuscarinic agents have shown that the nature of the substituents on the nitrogen atom and the ester group significantly influences their antispasmodic activity and side-effect profile. nih.gov For instance, the presence of a quaternary ammonium group generally leads to poor absorption into the systemic circulation, localizing the drug's effect to the gastrointestinal tract. nih.gov

Impurity Profiling and Control in Synthetic Research Batches

Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product. pharmaguideline.comhumanjournals.com For this compound, potential impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products. pharmaguideline.com

Common sources of impurities in the synthesis of this compound may include:

Unreacted scopolamine or cyclopropylmethyl bromide.

By-products from side reactions during the N-alkylation step.

Degradation products of scopolamine, which is known to be unstable and can degrade during storage. google.com

Residual solvents used during the synthesis and purification processes. humanjournals.com

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities above certain thresholds. humanjournals.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are essential for detecting and characterizing these impurities. pharmaguideline.comresearchgate.net The development of robust analytical methods is crucial for controlling the impurity profile of this compound in research and production batches. researchgate.net

Table 2: Potential Impurities in this compound Synthesis

| Impurity Type | Potential Source |

|---|---|

| Starting Materials | Residual Scopolamine, Residual Cyclopropylmethyl Bromide. google.com |

| Intermediates | Incompletely reacted intermediates. |

| By-products | Products from unintended side reactions. |

| Degradation Products | Degradants of unstable starting materials like scopolamine. google.com |

| Residual Solvents | Solvents used in reaction and purification steps. humanjournals.com |

Advanced Analytical Methodologies for Cimetropium Bromide Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of cimetropium (B130472) bromide. These techniques allow for the effective separation of the analyte from other substances in a given sample, which is a critical step for accurate quantification.

In research settings, HPLC is often employed for purity assessment and to monitor the progress of chemical reactions during the synthesis of cimetropium bromide. For instance, in-process checks can be used to monitor residual scopolamine (B1681570), a precursor, ensuring it is below a certain threshold (e.g., <0.1%) in the final product. The purity of this compound can be determined by HPLC, with some methods reporting purities as high as 98.84%. lgcstandards.com

A common approach involves using a reversed-phase column, such as a C18 column. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently utilized. One specific method developed for determining cimetropium levels in human plasma used a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer and methanol (B129727) (19:81, v/v), adjusted to a pH of 4.0 with formic acid. nih.gov Thin-layer chromatography (TLC) has also been used for qualitative analysis, with a mobile phase of dichloromethane (B109758) and methanol (8:2) on a silica (B1680970) gel plate, allowing for the visualization of a single spot with a specific retention factor (Rf) value. lgcstandards.com

For quantitative bioanalytical applications, a deuterated version of this compound (this compound-d4) can serve as an internal standard. vulcanchem.com This is because its chromatographic behavior is nearly identical to the non-deuterated compound, but it can be distinguished by mass spectrometry, allowing for precise concentration measurements in biological matrices. vulcanchem.com

Interactive Data Table: Chromatographic Conditions for this compound Analysis

| Parameter | Details | Reference(s) |

| Technique | High-Performance Liquid Chromatography (HPLC) | lgcstandards.comnih.gov |

| Column | YMC C18 reversed-phase | nih.gov |

| Mobile Phase | 10 mM ammonium formate buffer-methanol (19:81, v/v), pH 4.0 | nih.gov |

| Elution | Isocratic | nih.gov |

| Detection | UV detector | scispace.com |

| Internal Standard | Scopolamine butyl bromide, this compound-d4 | nih.govvulcanchem.com |

| Application | Quantification in human plasma, purity assessment | lgcstandards.comnih.gov |

Spectrometric Approaches for Identification and Purity Assessment (e.g., Tandem Mass Spectrometry)

Spectrometric methods, especially when coupled with chromatographic separation (e.g., LC-MS/MS), are powerful tools for the structural identification and purity assessment of this compound. Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound, electrospray ionization (ESI) is a common ionization technique, with the molecular ion observed at an m/z of 358.2 [M-Br]⁺.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and metabolite identification. capes.gov.brresearchgate.net In MS/MS, a specific ion is selected and fragmented, and the resulting fragment ions provide a "fingerprint" of the molecule. For cimetropium, a common fragmentation pathway involves the loss of the N-methylenecyclopropyl-scopine functionality, corresponding to a neutral loss of 54 Daltons. researchgate.net This specific fragmentation can be used to screen for cimetropium and its metabolites in complex mixtures. researchgate.net

One study detailed a rapid and sensitive liquid chromatography/positive ion tandem mass spectrometry (LC-ESI-MS/MS) method for determining cimetropium levels in human plasma. nih.gov The acquisition was performed in multiple reaction monitoring (MRM) mode, monitoring the transition from m/z 357.9 to m/z 103.1 for cimetropium. nih.gov This highly specific detection method allows for a very low limit of quantification. nih.gov

Fast atom bombardment (FAB) ionization has also been used in the analysis of this compound and its metabolites. capes.gov.br However, researchers have noted that the FAB process can sometimes produce artifacts, highlighting the need for careful control experiments to distinguish between true metabolites and process-related ions. capes.gov.br

Bioanalytical Method Development for In Vitro and Animal Model Samples

The development of robust bioanalytical methods is essential for studying the metabolic fate of this compound in in vitro systems and animal models. These methods typically involve sample preparation, chromatographic separation, and mass spectrometric detection.

A key challenge in bioanalysis is the extraction of the analyte from complex biological matrices like plasma or microsomal incubates. nih.govcapes.gov.br A simple single-step liquid-liquid extraction with dichloromethane has been shown to be effective for extracting cimetropium from human plasma. nih.gov Another approach involves solid-phase extraction (SPE) using a Sep-Pak C-18 reversed-phase cartridge, which has been demonstrated to provide greater recovery and purification compared to organic solvent extraction, especially when preceded by zinc sulphate precipitation of proteins. nih.govcapes.gov.br

In vitro metabolism studies often utilize liver microsomal incubates from different species (e.g., rat, hamster, guinea pig, and mouse) to investigate metabolic pathways. researchgate.netresearchgate.net Tandem mass spectrometry, particularly constant neutral loss (CNL) scanning, has been instrumental in these studies. researchgate.netresearchgate.net By monitoring for specific neutral losses, such as 54 Daltons for the N-methylenecyclopropyl-scopine moiety or 46 Daltons for ester hydrolysis products, researchers can rapidly screen for potential metabolites without extensive purification procedures like HPLC. researchgate.netresearchgate.net This approach has revealed species-specific differences in the metabolic pathways of this compound, with hydroxylation of the aromatic ring being a major pathway and ester bond hydrolysis being a minor one. researchgate.netresearchgate.net N-demethylation was observed only in rat and hamster incubates. researchgate.netresearchgate.net

The validation of these bioanalytical methods is crucial and typically includes assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ). nih.gov For a validated LC-MS/MS method in human plasma, linearity was established over a range of 0.2-100 ng/mL, with an LLOQ of 0.2 ng/mL. nih.gov The intra- and inter-assay precision and accuracy were well within acceptable limits. nih.gov

Interactive Data Table: Bioanalytical Method for Cimetropium in Human Plasma

| Parameter | Details | Reference(s) |

| Technique | LC-ESI-MS/MS | nih.gov |

| Sample Matrix | Human Plasma | nih.gov |

| Sample Preparation | Liquid-liquid extraction with dichloromethane | nih.gov |

| Chromatography | YMC C18 column, isocratic elution | nih.gov |

| Mass Spectrometry | Positive ion ESI, MRM mode | nih.gov |

| MRM Transition | m/z 357.9 > 103.1 | nih.gov |

| Linear Range | 0.2-100 ng/mL | nih.gov |

| LLOQ | 0.2 ng/mL | nih.gov |

| Recovery | 62.71% - 64.23% | nih.gov |

Structure Activity Relationships Sar and Structural Determinants of Pharmacological Action

Impact of Stereochemistry on Receptor Binding Affinity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological receptors. Cimetropium (B130472) bromide possesses multiple stereocenters, making its spatial configuration a critical factor for its binding affinity to muscarinic receptors. ncats.ionih.gov The absolute stereochemistry of cimetropium bromide has been defined, highlighting the precise orientation of its constituent groups. ncats.io

While specific studies isolating the impact of each stereoisomer of this compound on receptor binding are not extensively detailed in the provided results, the principles of stereochemistry in drug-receptor interactions are well-established. For muscarinic receptor antagonists, the stereochemical configuration of the tropine (B42219) or scopine (B3395896) moiety is crucial for potent activity. firsthope.co.in The specific arrangement of the ester linkage and the aromatic and aliphatic groups in relation to the bicyclic core dictates the molecule's ability to fit into the receptor's binding pocket and exert its antagonistic effect. It is the (S)-enantiomer of related compounds like methacholine (B1211447) that holds the primary muscarinic activity, with a potency ratio of 240:1 over the (R)-isomer, underscoring the profound impact of stereochemistry. uomus.edu.iq

Substituent Effects on Muscarinic Receptor Selectivity and Potency

The potency and selectivity of this compound for different subtypes of muscarinic receptors are significantly influenced by the nature and position of its chemical substituents. As a quaternary ammonium (B1175870) compound, the presence of a permanent positive charge on the nitrogen atom is a key feature. researchgate.netontosight.aifirsthope.co.in This charge facilitates a strong ionic interaction with a negatively charged aspartic acid residue within the muscarinic receptor binding site. uomus.edu.iq

The substituents on the quaternary nitrogen atom are critical. For quaternary ammonium antimuscarinics in general, increasing the size of the alkyl groups on the nitrogen can decrease muscarinic potency. nih.gov In this compound, the presence of a cyclopropylmethyl group on the nitrogen atom contributes to its specific pharmacological profile. ontosight.ai

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. researchgate.net For muscarinic antagonists like this compound, a typical pharmacophore model would include a cationic center (the quaternary ammonium group), a hydrogen bond acceptor (often within the ester group), and one or more hydrophobic or aromatic regions. mdpi.com

The design of this compound and other quaternary ammonium antimuscarinics follows several key principles:

Quaternary Ammonium Group: The presence of a permanently charged nitrogen atom is a cornerstone of their design, ensuring strong interaction with the receptor and limiting passage across the blood-brain barrier, which can reduce central nervous system side effects. firsthope.co.ingoogle.com

Ester Linkage: An ester group is a common feature and is crucial for high-affinity binding to the muscarinic receptor. firsthope.co.in

Optimal Chain Length: The carbon chain connecting the ester group to the nitrogen atom is typically two to four carbons long for maximal potency. jove.com

Aromatic and Cyclic Groups: The inclusion of bulky aromatic and cyclic groups enhances the antagonist's binding affinity, as these groups can interact with regions of the receptor outside the primary acetylcholine (B1216132) binding site, effectively blocking agonist binding. jove.com

These principles guide the rational design of new antimuscarinic agents with improved potency, selectivity, and pharmacokinetic properties.

Comparative Analysis with Related Quaternary Ammonium Antimuscarinics

To better understand the unique pharmacological profile of this compound, it is insightful to compare it with other structurally related quaternary ammonium antimuscarinics, such as atropine (B194438), butylscopolamine (B1205263), and otilonium (B12848) bromide.

This compound vs. Atropine

Atropine, a tertiary amine, serves as a foundational antimuscarinic agent. This compound, a quaternary derivative, exhibits some key differences. While both act as muscarinic antagonists, preclinical studies have shown this compound to be a potent antimuscarinic compound, with a potency only 2-4 times lower than that of atropine in some experimental models. researchgate.netresearchgate.net However, in other studies, cimetropium's pA₂ value (a measure of antagonist potency) was found to be slightly lower than that of atropine (7.77 vs. 8.31).

A significant distinction lies in their effects on different tissues. For instance, atropine has been shown to significantly delay gastric emptying and reduce antroduodenal motor activity in humans, whereas this compound does not produce these strong inhibitory effects. nih.govresearchgate.net This suggests a degree of functional selectivity for this compound. Furthermore, this compound has been observed to have a shorter duration of action on the lower esophageal sphincter pressure and esophageal contraction amplitude compared to atropine. nih.gov

This compound vs. Butylscopolamine

Butylscopolamine is another quaternary ammonium antimuscarinic. In studies on guinea-pig ileum, this compound demonstrated a more potent antimuscarinic effect than butylscopolamine in inhibiting muscle contractions. researchgate.netresearchgate.netnih.gov The order of relative potency was determined to be atropine > cimetropium > butylscopolamine based on both pA₂ and IC₅₀ values. researchgate.netresearchgate.net

This compound vs. Otilonium Bromide

Otilonium bromide is also a quaternary antispasmodic. Clinical studies in patients with irritable bowel syndrome (IBS) have shown that this compound and otilonium bromide can have comparable efficacy. europeanreview.orgresearchgate.net Otilonium bromide, like cimetropium, is poorly absorbed systemically and has shown efficacy in controlling IBS symptoms. europeanreview.org Some research suggests that otilonium bromide may have an advantage over other antispasmodics in certain patient populations. researchgate.net

The following table summarizes the comparative potencies and affinities:

| Compound | Receptor Affinity (pA₂) | Comparative Potency | Key Distinctions |

|---|---|---|---|

| This compound | 7.41 - 7.96 ncats.iomedchemexpress.comkarger.com | Potency is 2-4 times lower than atropine in some models. researchgate.netresearchgate.net More potent than butylscopolamine. researchgate.netresearchgate.netnih.gov | Does not significantly delay gastric emptying compared to atropine. nih.govresearchgate.net Shorter duration of action on esophageal motility than atropine. nih.gov |

| Atropine | 8.24 - 8.68 karger.com | High potency antimuscarinic. | Significantly delays gastric emptying and reduces antroduodenal motility. nih.govresearchgate.net Can have central nervous system effects as a tertiary amine. |

| Butylscopolamine | Data not available | Less potent than cimetropium and atropine. researchgate.netresearchgate.net | Quaternary ammonium structure limits CNS penetration. |

| Otilonium Bromide | Data not available | Efficacy comparable to this compound in IBS trials. europeanreview.orgresearchgate.net | Poorly absorbed systemically. europeanreview.org Also possesses calcium channel blocking properties. researchgate.net |

Advanced Research Applications of Cimetropium Bromide As a Pharmacological Probe

Utilization in Receptor Characterization Studies

Cimetropium (B130472) bromide serves as a critical tool for the characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.comontosight.ai As a competitive antagonist, it binds to these receptors, allowing researchers to probe their function and distribution. patsnap.comtargetmol.com Studies have demonstrated its high affinity for muscarinic receptors, particularly the M3 subtype, which is predominantly found in the smooth muscle of the gastrointestinal tract. patsnap.com

The affinity of cimetropium bromide for muscarinic receptors is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In isolated colonic preparations from both human and canine subjects, this compound exhibited affinity values (pA2) ranging from 7.41 to 7.82. medchemexpress.comresearchgate.net In studies using guinea-pig ileum, a pA2 value of 7.96 was determined. ncats.io Furthermore, research on guinea-pig taenia coli and ileum stimulated by bethanechol (B1168659) showed pA2 values of 7.91 and 8.19, respectively. The potency of this compound has been found to be approximately one-third that of atropine (B194438) in these preparations.

These receptor characterization studies are crucial for understanding the pharmacological profile of new compounds and for elucidating the role of specific receptor subtypes in physiological and pathological processes. The selectivity of this compound for certain muscarinic receptor subtypes makes it a valuable probe in such investigations.

Table 1: Reported pA2 Values for this compound in Various Tissues

| Tissue Preparation | Agonist Used | pA2 Value |

|---|---|---|

| Human & Canine Colon | Muscarinic Agonists | 7.41 - 7.82 |

| Guinea-Pig Ileum | Acetylcholine | 7.96 |

| Guinea-Pig Taenia Coli | Bethanechol | 7.91 |

| Guinea-Pig Ileum | Bethanechol | 8.19 |

Role in Investigating Cholinergic System Dynamics in Preclinical Models

This compound is extensively used in preclinical models to investigate the complex dynamics of the cholinergic nervous system. frontiersin.org The cholinergic system, which utilizes the neurotransmitter acetylcholine, plays a pivotal role in regulating a wide array of bodily functions, including gastrointestinal motility. frontiersin.org

In preclinical studies, this compound has been instrumental in exploring the effects of muscarinic receptor blockade on physiological functions. For instance, in conscious dogs with a colonic Thiry fistula, intravenous administration of this compound was shown to be a potent inhibitor of large bowel motility induced by both external and internal stimuli. targetmol.commedchemexpress.com It effectively counteracted the colonic motor response to neostigmine, with an ID50 of 27.9 μg/kg, affecting both the tonic and phasic components of the contractile response. targetmol.commedchemexpress.com

Furthermore, in vitro experiments on guinea-pig ileum preparations have revealed more nuanced effects of this compound on cholinergic dynamics. jst.go.jpnih.gov These studies have shown that this compound can decrease the release of acetylcholine induced by electrical field stimulation, particularly when muscarinic autoreceptors, which normally inhibit acetylcholine release, are blocked. targetmol.commedchemexpress.comjst.go.jp This suggests that in addition to its primary role as a postsynaptic muscarinic receptor antagonist, this compound also has a modest effect on presynaptic muscarinic autoreceptors and an inhibitory action on acetylcholine release. jst.go.jpnih.gov

Autoradiographic studies in rats have provided further insights into its in vivo behavior. researchgate.netresearchgate.net Following oral administration, radiolabeled this compound was found to selectively accumulate in the colon, where it specifically binds to muscarinic receptors in the smooth muscle. researchgate.netresearchgate.net This localized action within the gastrointestinal tract underscores its utility as a tool for studying regional cholinergic mechanisms.

Application in In Vitro Assay Development for Antimuscarinic Activity

The well-characterized antimuscarinic properties of this compound make it a valuable reference compound in the development and validation of in vitro assays for screening and characterizing new antimuscarinic agents. These assays are fundamental in drug discovery for identifying compounds that can modulate the activity of muscarinic receptors.

A primary application of this compound in this context is in functional assays that measure smooth muscle contraction. Isolated tissue preparations, such as the guinea pig ileum or colon, are commonly used. ncats.ioresearchgate.net In these assays, the tissue is stimulated with a muscarinic agonist, like acetylcholine or carbachol, to induce contraction. The ability of a test compound to inhibit this contraction is then measured and compared to the inhibitory effect of a known antagonist like this compound.

By performing a Schild plot analysis, where the dose-response curve of the agonist is determined in the presence of increasing concentrations of the antagonist, a pA2 value can be calculated. researchgate.net This provides a quantitative measure of the antagonist's potency. This compound, with its established pA2 values, serves as a reliable standard for validating the assay's performance and for comparing the potency of novel compounds. ncats.iomedchemexpress.com Its use in such assays ensures the accuracy and reproducibility of the screening process for new drugs targeting the muscarinic system.

Potential as a Template for Novel Ligand Discovery

The chemical structure of this compound holds potential as a template for the discovery and design of novel ligands targeting muscarinic receptors. researchgate.netdrugbank.com As a derivative of the natural belladonna alkaloid scopolamine (B1681570), it possesses a core structure that has been evolutionarily selected for binding to muscarinic receptors. ncats.iodrugbank.com

The process of novel ligand discovery often involves studying the structure-activity relationship (SAR) of existing compounds. researchgate.net The well-defined pharmacological profile of this compound, coupled with its specific chemical modifications from the parent scopolamine molecule, provides valuable information for SAR studies. The presence of the cyclopropylmethyl group, for instance, is a key structural feature that influences its binding affinity and selectivity for muscarinic receptors. ontosight.ai

By using the this compound scaffold as a starting point, medicinal chemists can systematically modify different parts of the molecule to explore how these changes affect its interaction with the receptor. This rational design approach can lead to the development of new ligands with improved properties, such as enhanced receptor subtype selectivity, better pharmacokinetic profiles, or a different mode of action (e.g., partial agonism or allosteric modulation). Computational modeling and in silico screening methods can further aid in this process by predicting how structural modifications might alter the binding of the ligand to the receptor. While direct evidence of this compound being used as a template in published studies is not prominent, its established role as a potent antimuscarinic agent with a distinct structure makes it a logical and valuable starting point for such endeavors.

Emerging Research Directions and Future Perspectives in Cimetropium Bromide Academic Inquiry

Integration with Systems Biology Approaches

Systems biology offers a holistic framework to understand the multifaceted effects of cimetropium (B130472) bromide beyond its primary target. This approach moves from a single-target perspective to a network-based understanding of how the drug influences complex biological systems.

Key Research Focus Areas:

Network Pharmacology: This involves constructing and analyzing drug-target-disease networks to elucidate the broader biological impact of cimetropium bromide. By integrating data from genomics, proteomics, and metabolomics, researchers can identify not only the primary muscarinic receptor targets but also other potential off-target interactions that may contribute to its therapeutic effects or side-effect profile.

Pathway Analysis: Systems biology tools can map the signaling pathways modulated by this compound. Beyond the direct blockade of acetylcholine-induced smooth muscle contraction, this analysis can reveal effects on downstream signaling cascades, such as those involving calcium mobilization and other second messengers. nih.gov This provides a more comprehensive picture of the drug's influence on cellular function.

Predictive Modeling: By integrating diverse biological data, systems biology can help create predictive models for the efficacy and potential adverse effects of this compound in different patient populations. innovareacademics.in This aligns with the principles of personalized medicine, aiming to tailor therapeutic strategies based on an individual's unique biological makeup.

Novel Computational Modeling Applications for Drug-Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery and development, offering insights into drug-target interactions at a molecular level. mdpi.comrepo4.eunih.govnih.gov For this compound, these applications are pivotal in refining our understanding of its binding mechanisms and in guiding the design of new, more selective molecules.

Molecular Docking and Simulation:

Binding Site Characterization: Molecular docking studies can simulate the interaction between this compound and muscarinic receptor subtypes. mdpi.com These models help to identify the key amino acid residues involved in the binding process, providing a structural basis for the drug's affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the chemical structure of this compound and its analogs with their biological activity. innovareacademics.inresearchgate.netresearchgate.net By identifying the structural features essential for potent antimuscarinic activity, QSAR models can guide the synthesis of new compounds with improved pharmacological profiles.

Interactive Table: Computational Approaches in this compound Research

| Computational Technique | Application in this compound Research | Potential Insights |

| Molecular Docking | Simulating the binding of this compound to muscarinic receptor subtypes. | Identification of key binding residues, understanding receptor subtype selectivity. mdpi.com |

| Molecular Dynamics | Simulating the dynamic behavior of the drug-receptor complex over time. | Elucidating the stability of the binding interaction and conformational changes. |

| QSAR | Correlating structural features with antimuscarinic activity across a series of compounds. | Guiding the design of new derivatives with enhanced potency and reduced side effects. innovareacademics.inresearchgate.netresearchgate.net |

| Homology Modeling | Creating 3D models of muscarinic receptors when experimental structures are unavailable. | Facilitating docking studies and rational drug design. |

These computational approaches not only accelerate the research process but also reduce the reliance on extensive and costly experimental screening. repo4.eunih.govnih.gov

Exploration of Unconventional Mechanisms of Action (e.g., Direct Myolytic Action)

While the antimuscarinic activity of this compound is well-established, evidence suggests the presence of additional mechanisms contributing to its spasmolytic effects. drugbank.comnih.govdrugbank.comdrugbank.com

Direct Myolytic Effect:

Research indicates that this compound possesses a direct myolytic (muscle-relaxing) action on smooth muscle, independent of its interaction with muscarinic receptors. drugbank.comnih.govdrugbank.comdrugbank.com This suggests that the drug may influence other cellular processes involved in muscle contraction.

One potential mechanism for this direct effect is the modulation of calcium ion channels. nih.gov By interfering with the influx or intracellular release of calcium, which is essential for muscle contraction, this compound could exert a relaxant effect through a non-cholinergic pathway. For instance, the related compound otilonium (B12848) bromide is known to block L-type calcium channels. nih.govresearchgate.net

Other Potential Mechanisms:

Development of Advanced In Vitro and Ex Vivo Research Models for Cholinergic Pharmacology

To further unravel the complexities of this compound's pharmacology, the development and utilization of sophisticated research models are crucial.

Advanced In Vitro Models:

High-Throughput Screening (HTS) Assays: These assays allow for the rapid screening of large compound libraries to identify new molecules with desired activities at muscarinic receptors or other relevant targets.

Cell-Based Functional Assays: Using cell lines engineered to express specific muscarinic receptor subtypes, researchers can perform detailed functional studies to characterize the potency and selectivity of this compound and its analogs.

Ex Vivo Models:

Isolated Organ Bath Studies: This classic pharmacological technique remains highly valuable for studying the effects of this compound on smooth muscle contractility in tissues isolated from various parts of the gastrointestinal tract. nih.govresearchgate.net These studies allow for the investigation of drug effects in a more physiologically relevant context than cell-based assays.

Tissue-Specific Models: Research has utilized isolated colonic preparations from both humans and animals to evaluate the spasmolytic properties of this compound, providing data on its competitive antagonism of muscarinic-mediated contractions. nih.gov The development of models that mimic specific disease states, such as inflammatory bowel disease, could provide further insights into the therapeutic potential of this compound.

Interactive Table: Research Models in this compound Studies

| Model Type | Specific Example | Research Application |

| In Vivo | Conscious dogs with a colonic Thiry fistula. nih.govmedchemexpress.com | To study the inhibitory effect on large bowel motility evoked by various stimuli. |

| Ex Vivo | Isolated human and canine colonic preparations. nih.gov | To determine the competitive antagonist properties and affinity values (pA2). |

| In Vitro | Guinea pig ileum longitudinal muscle preparations. researchgate.netnih.gov | To characterize the antimuscarinic effects and investigate pre-synaptic actions. |

| In Vitro | Hepatic microsomal incubates from various animal species. nih.gov | To investigate and compare the in vitro metabolism of the drug. |

| In Vivo | Murine aortic interposition graft model. oup.comnih.gov | To assess the in vivo duration of action of antispasmodic agents. |

The continued refinement and application of these advanced models will be instrumental in deepening our understanding of cholinergic pharmacology and the specific therapeutic actions of this compound.

Q & A

Q. What are the primary pharmacological targets of cimetropium bromide, and how do they influence experimental design?

this compound is a quaternary ammonium antispasmodic agent that selectively antagonizes muscarinic receptors in the gastrointestinal tract, reducing smooth muscle contractions . In experimental design, researchers should focus on quantifying its affinity for M1/M3 receptor subtypes using radioligand binding assays or functional tissue bath studies. Dose-response curves should be generated to establish efficacy thresholds, particularly in models simulating gastrointestinal motility disorders.

Q. What experimental models are commonly used to evaluate this compound’s antispasmodic effects?

Preclinical studies often employ ex vivo models (e.g., isolated guinea pig ileum) to measure inhibition of acetylcholine-induced contractions . In vivo models include rodent gastric emptying assays or endoscopic simulations in larger mammals. For clinical translation, human trials should prioritize randomized controlled designs with standardized endpoints, such as gastric tumor detection rates during esophagogastroduodenoscopy (EGD) .

Q. What dosage ranges and administration protocols are empirically validated for this compound in endoscopic studies?

In clinical settings, a single intravenous dose of 5 mg is commonly administered pre-procedure to reduce gastric peristalsis . Researchers should adjust dosages based on body weight (e.g., 0.07–0.1 mg/kg) and validate plasma concentration thresholds using high-performance liquid chromatography (HPLC). Post-hoc analyses of endoscopic outcomes (e.g., biopsy rates, lesion detection) are critical for protocol optimization .

Advanced Research Questions

Q. How should researchers design a cohort study to assess this compound’s impact on gastric tumor detection rates?

A robust design involves propensity score matching to balance covariates such as age, BMI, and endoscopist experience between intervention and control groups . Stratified randomization should account for confounders like Helicobacter pylori infection history. Primary endpoints should include detection rates for early-stage neoplasms (<1 cm) and lesions in anatomically challenging regions (e.g., gastric body) .

Q. How can contradictory findings in this compound studies be systematically analyzed?

Discrepancies in outcomes (e.g., tumor detection rates across anatomical regions) require multivariate regression to identify confounding variables. For example, while this compound improves detection in the gastric body (OR: 1.55; 95% CI: 1.03–2.33), its effect on the pylorus may be negligible due to inherent motility patterns . Sensitivity analyses and multiple imputation techniques should address missing data biases .

Q. What methodological strategies optimize this compound’s use in improving endoscopic visualization?

Combine pharmacological intervention with enhanced imaging techniques (e.g., narrow-band imaging) and standardized endoscopist training to reduce variability . Protocol optimization should include timed withdrawal phases (median: 2:51–3:23 minutes) and documentation of mucosal inspection completeness .

Q. How can researchers address limitations in retrospective studies evaluating this compound?

Retrospective analyses often lack data on minor adverse events or longitudinal outcomes. Mitigate this by integrating electronic health records with patient-reported outcomes and conducting sensitivity analyses for unmeasured confounders . Prospective registries with predefined data fields (e.g., biopsy rates, lesion morphology) improve reproducibility .

Q. What approaches validate this compound’s efficacy across diverse patient populations?

Subgroup analyses by demographics (e.g., age, sex) and comorbidities (e.g., diabetes, atrophic gastritis) are essential. For example, older patients (mean age: 50.3 vs. 47.4 years) may exhibit differential responses due to altered drug metabolism . Multicenter trials with ethnically diverse cohorts enhance generalizability .

Q. Which statistical methods are most appropriate for analyzing this compound’s therapeutic outcomes?

Use mixed-effects models to account for endoscopist-specific variability (e.g., biopsy rates ranging from 8.8% to 30.9%) . For survival outcomes, Cox proportional hazards regression is suitable, while logistic regression applies to binary endpoints (e.g., tumor detection yes/no) .

Q. How can this compound be integrated into multimodal premedication protocols without compromising safety?

Conduct pharmacokinetic studies to assess interactions with sedatives like midazolam, which was used in 58.2% of controls in prior trials . Phase I trials should establish safety thresholds for combination therapies, monitoring adverse events (e.g., dry mouth, tachycardia) through standardized grading scales (e.g., CTCAE).

Methodological Considerations

- Data Collection : Use electronic data capture (EDC) systems to standardize variables such as lesion size, location, and histopathology .

- Ethical Compliance : Align study protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain IRB approval for human subjects research .

- Reporting Standards : Follow CONSORT guidelines for clinical trials and STROBE for observational studies, detailing conflicts of interest and funding sources (e.g., National Research Foundation of Korea grants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.